molecular formula C17H24N2O3 B5666985 5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid

5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid

Cat. No. B5666985
M. Wt: 304.4 g/mol
InChI Key: LHGPPPOOEOQUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid" is a chemical compound synthesized through various reactions involving piperazine derivatives and other organic compounds. This compound has been studied for its molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the Friedel–Crafts reaction, where components like piperazine and dimethylphenyl are combined with other organic molecules. For example, Wang et al. (2004) synthesized a compound by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, characterizing its molecular structure with weak intramolecular C—H⋯N interaction and intermolecular hydrogen bonds (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to "5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid" is characterized by features like intramolecular C—H⋯N interactions and intermolecular hydrogen bonds, contributing to the stability of the crystal packing. This was observed in the crystal structure of compounds synthesized by Wang et al. (2006) (Wang et al., 2006).

Chemical Reactions and Properties

Piperazine derivatives, including "5-[4-(2,3-dimethylphenyl)-1-piperazinyl]-5-oxopentanoic acid," typically undergo reactions like cyclo condensation and condensation with haloacetic acids. These reactions lead to the formation of various hybrid compounds with unique chemical properties. Vasilevskii et al. (2010) studied the reaction of a similar compound with halogenoacetic acids, confirming the structures using NMR spectroscopy and XRD analysis (Vasilevskii et al., 2010).

Physical Properties Analysis

The physical properties of such compounds are characterized by their crystal structures and thermal stability. The compounds often crystallize in specific systems, as observed by Khedhiri et al. (2016) in their study of a novel organic-inorganic hybrid material (Khedhiri et al., 2016).

properties

IUPAC Name

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-5-3-6-15(14(13)2)18-9-11-19(12-10-18)16(20)7-4-8-17(21)22/h3,5-6H,4,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGPPPOOEOQUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.